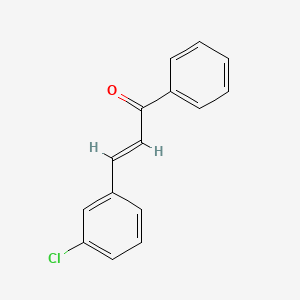

(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one

Description

Overview of Chalcone (B49325) Derivatives and Their Chemical Significance

Chalcones, chemically known as 1,3-diaryl-2-propen-1-ones, are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. acs.orgnih.gov This structural framework is a "privileged scaffold" in medicinal chemistry, meaning it is a versatile template for the design of therapeutic agents. nih.govnih.gov The presence of the ketoethylenic group (–CO–CH=CH–) is a key feature responsible for the diverse biological activities observed in chalcone derivatives. acs.org

The chemical significance of chalcone derivatives is vast, stemming from their roles as:

Synthetic Intermediates: Chalcones are valuable precursors in the synthesis of various heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines. encyclopedia.pub The reactivity of the α,β-unsaturated carbonyl moiety allows for a variety of chemical transformations. encyclopedia.pubacs.org

Biologically Active Molecules: Chalcone derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. humanjournals.com The specific type and position of substituents on the aromatic rings can significantly influence their biological effects. nih.gov

Industrial Materials: In the chemical industry, chalcones and their derivatives have found applications as liquid crystals, fluorescent chemical scaffolds, and corrosion inhibitors. wikipedia.org

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of an acid or base catalyst. encyclopedia.pubhumanjournals.com This reliable and often high-yielding reaction allows for the straightforward creation of a diverse library of chalcone derivatives. encyclopedia.pubwikipedia.org

Structural Features and Nomenclature of (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one

This compound is a specific chalcone derivative where one of the aromatic rings is substituted with a chlorine atom. Its systematic name precisely describes its molecular architecture.

Nomenclature Breakdown:

prop-2-en-1-one: This indicates a three-carbon chain with a double bond between carbons 2 and 3, and a ketone functional group at carbon 1.

1-phenyl: A phenyl group is attached to the first carbon (the carbonyl carbon) of the propenone backbone. This part of the molecule originates from acetophenone.

3-(3-Chlorophenyl): A phenyl group substituted with a chlorine atom at its third position is attached to the third carbon of the propenone chain. This moiety is derived from 3-chlorobenzaldehyde (B42229).

(2E): This is a stereochemical descriptor indicating the configuration around the double bond. The 'E' stands for entgegen (opposite in German), signifying that the higher-priority substituents on each carbon of the double bond are on opposite sides. In this case, the phenyl and 3-chlorophenyl groups are on opposite sides of the double bond, which is the more thermodynamically stable and predominant isomer for chalcones. nih.govnih.gov

The structure of this compound features the core chalcone framework with a chlorine atom on one of the phenyl rings. The presence of the halogen atom can influence the molecule's electronic properties, lipophilicity, and ultimately its chemical reactivity and biological interactions. smolecule.com

Below are tables detailing the key identifiers and physicochemical properties of this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 3-Chlorochalcone, m-Chlorochalcone, (E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one nih.gov |

| CAS Number | 5328-73-4, 22966-13-8 nih.gov |

| Molecular Formula | C15H11ClO nih.gov |

| Property | Value |

|---|---|

| Molecular Weight | 242.70 g/mol nih.gov |

| Appearance | Pale yellow solid wikipedia.org |

| Melting Point | 93 °C |

| Boiling Point (Predicted) | 388.2±42.0 °C |

| Density (Predicted) | 1.202±0.06 g/cm3 |

Detailed Research Findings

While extensive research exists for the chalcone class as a whole, studies focusing specifically on this compound are more limited. However, it has been synthesized and characterized as part of broader chemical investigations. For instance, it has been prepared as a constituent of a bis-chalcone, (2E,2′E)-1,1′-(1,4-phenylene)bis[3-(3-chlorophenyl)prop-2-en-1-one]. X-ray crystallography of this larger molecule confirmed the E configuration of the olefinic double bonds and provided insight into the conformation of the enone group.

Spectroscopic data for chalcones are well-characterized. In Infrared (IR) spectroscopy, chalcones typically show a strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1650–1685 cm⁻¹. encyclopedia.pub The C=C stretching of the enone system and the aromatic rings appear at lower frequencies. encyclopedia.pub In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the vinylic protons of the α,β-unsaturated system typically appear as doublets in the aromatic region of the spectrum. encyclopedia.pub In ¹³C NMR, the carbonyl carbon gives a characteristic signal in the downfield region (δ 186-197 ppm). encyclopedia.pub

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFMSIZYORSEPA-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501243860 | |

| Record name | (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22966-13-8, 5328-73-4 | |

| Record name | (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalcone, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005328734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002637603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHALCONE, 3-CHLORO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DR6H3L4F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Reactivity of 2e 3 3 Chlorophenyl 1 Phenylprop 2 En 1 One

Mechanistic Studies of Synthetic Transformations

Elucidation of Claisen-Schmidt Reaction Pathways

The primary synthetic route to (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one is the Claisen-Schmidt condensation, a specific type of crossed aldol (B89426) condensation. wikipedia.org This reaction involves the base-catalyzed condensation between an aromatic aldehyde lacking α-hydrogens and a ketone possessing α-hydrogens. wikipedia.org In the synthesis of the title compound, 3-chlorobenzaldehyde (B42229) reacts with acetophenone (B1666503).

The mechanism proceeds through several key steps:

Enolate Formation: A base, typically a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion. This enolate acts as the nucleophile.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a water molecule (formed in the initial deprotonation step) to yield a β-hydroxy ketone (an aldol adduct).

Dehydration: Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, leading to the formation of a new enolate. Subsequently, the hydroxyl group leaves as a hydroxide ion, resulting in the formation of a stable, conjugated π-system and yielding the final α,β-unsaturated ketone, this compound. youtube.comyoutube.com

This reaction is highly efficient for producing chalcones because the aromatic aldehyde lacks α-hydrogens, preventing self-condensation, and the resulting unsaturated ketone is highly conjugated, which drives the final dehydration step. wikipedia.org

Photochemical Reaction Mechanisms (e.g., [2+2] Cycloaddition)

Chalcones, including this compound, can undergo photochemical reactions, most notably [2+2] cycloadditions. These reactions involve the dimerization of two chalcone (B49325) molecules upon exposure to light, leading to the formation of a cyclobutane (B1203170) ring. acs.orgacs.org

The mechanism is typically initiated by the absorption of light, which promotes an electron from a π bonding orbital to a π* antibonding orbital (a π→π* transition), forming an excited state. This excited molecule can then react with a ground-state molecule. The reaction can be sensitized by ketones, proceeding through a triplet state, which involves stepwise radical intermediates and is often non-stereospecific. libretexts.org

Recent studies have demonstrated that visible-light-triggered [2+2] cycloadditions of chalcones can occur in a solid-state suspension in water, without the need for catalysts or templates. acs.orgacs.org This method has shown high yields and excellent diastereoselectivity, favoring the synthesis of syn-cyclobutanes. acs.org The topochemical principles of solid-state reactions, where the crystal packing of the reactants influences the stereochemistry of the product, are key to this selectivity. acs.org

| Reaction Type | Conditions | Key Feature | Product |

| [2+2] Cycloaddition | Photochemical (UV or visible light) | Dimerization via C=C bonds | Cyclobutane derivatives |

Michael Addition Reaction Pathways

The α,β-unsaturated carbonyl system of this compound makes it an excellent Michael acceptor. researchgate.net In the Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system in a 1,4-conjugate addition fashion. chemistrysteps.com

The mechanism is as follows:

Nucleophilic Attack: A soft nucleophile, such as an enolate, an amine, or a thiol, attacks the electrophilic β-carbon of the chalcone. chemistrysteps.comnih.gov This breaks the C=C π-bond, and the electrons are pushed through the conjugated system to the oxygen atom, forming a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by the solvent or a mild acid, at the α-carbon to yield the final 1,4-adduct. tamu.edu

This reaction is crucial for many of the biological activities attributed to chalcones, as nucleophilic residues in biological macromolecules (like cysteine thiols) can react with the chalcone scaffold via this pathway. researchgate.netnih.gov The efficiency of the reaction depends on the nature of the nucleophile; weaker bases and soft nucleophiles favor the 1,4-addition over a direct 1,2-addition to the carbonyl carbon. chemistrysteps.com

General Reactivity of the α,β-Unsaturated Carbonyl System

The chemical behavior of this compound is dominated by its α,β-unsaturated carbonyl moiety. This conjugated system creates a delocalized electron network that results in two primary electrophilic sites susceptible to nucleophilic attack. wikipedia.org

Carbonyl Carbon (C-1): This site is electrophilic due to the polarization of the C=O bond. It undergoes 1,2-addition reactions, typically with hard, strong nucleophiles like Grignard or organolithium reagents. chemistrysteps.com

β-Carbon (C-3): Due to conjugation, the β-carbon also carries a partial positive charge, as shown in resonance structures. It is susceptible to 1,4-conjugate addition (Michael addition), especially with softer, weaker nucleophiles. chemistrysteps.comwikipedia.org

This dual reactivity allows chalcones to act as versatile intermediates in synthesis. Furthermore, the extended conjugation makes the alkene portion of the molecule a good dienophile for Diels-Alder reactions, which can be further activated by Lewis acids coordinating to the carbonyl oxygen. wikipedia.org The α,β-unsaturated system is also a target for various reduction reactions, where either the C=C double bond, the C=O carbonyl group, or both can be selectively hydrogenated. wikipedia.org

Catalytic Transformations Involving Chalcones

Metal-Catalyzed Reactions

The reactivity of chalcones like this compound can be enhanced and directed through metal catalysis. Low-valent metal complexes can coordinate to the α,β-unsaturated system, activating it for various transformations. wikipedia.org

One example of such a transformation is the metal-catalyzed Diels-Alder reaction. While chalcones are dienophiles, their reactivity can be significantly increased. For instance, a catalytic system involving CoI₂/ZnI₂ has been shown to facilitate [4+2] cycloadditions between 2'-hydroxychalcones and dienes. nih.gov The proposed mechanism involves the coordination of the metal (ZnI₂) to the chalcone, which lowers its LUMO energy and makes it more susceptible to cycloaddition. nih.gov Electron transfer from other components in the catalytic system may also be involved, suggesting the participation of radical anion intermediates. nih.gov

This activation strategy highlights how metal catalysts can be employed to modulate the inherent reactivity of the chalcone scaffold, enabling transformations that are otherwise difficult to achieve.

Enzymatic Reactions with Chalcone Synthase and Isomerase Homologs

In the realm of biosynthesis, chalcones are pivotal intermediates in the flavonoid pathway in plants. wikipedia.org The key enzymes governing their formation and subsequent conversion are Chalcone Synthase (CHS) and Chalcone Isomerase (CHI).

Chalcone Synthase (CHS) is the initial committed enzyme in flavonoid biosynthesis, responsible for catalyzing the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. frontiersin.orgebi.ac.uk The reaction proceeds through a series of decarboxylative Claisen condensation reactions within the enzyme's active site. ebi.ac.uk CHS exhibits a degree of promiscuity, meaning it can sometimes accept alternative starter CoA esters, leading to the formation of unnatural polyketides. ebi.ac.uknih.gov However, the natural substrate is highly specific, and the direct enzymatic synthesis of a synthetic, unsubstituted, and unhydroxylated chalcone like this compound by CHS is not a recognized natural process. The enzyme's active site is tailored for hydroxylated precursors.

Following its synthesis, the nascent chalcone is typically subject to stereospecific cyclization by Chalcone Isomerase (CHI). This enzyme facilitates an intramolecular Michael addition to convert the open-chain chalcone into a flavanone. acs.org For instance, naringenin chalcone is converted to (2S)-naringenin. acs.org The activity of CHI is also highly substrate-specific. While different types of CHIs exist with varying substrate preferences (e.g., for naringenin chalcone versus isoliquiritigenin), they are generally specific to the naturally occurring hydroxylated chalcones. mdpi.com Studies on bacterial CHIs have revealed diversity in substrate specificity towards various hydroxylated and methoxylated chalcones, and mutagenesis has been employed to improve activity towards non-natural substrates. nih.gov Nevertheless, there is no evidence to suggest that a synthetic chalcone such as this compound would serve as a substrate for wild-type CHS or CHI homologs.

| Enzyme | Function | Natural Substrate (Example) | Product (Example) | Relevance to this compound |

| Chalcone Synthase (CHS) | Catalyzes the formation of chalcones via condensation of 4-coumaroyl-CoA and malonyl-CoA. frontiersin.org | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone | Unlikely to be a direct substrate due to lack of hydroxylation and CoA ester precursor. |

| Chalcone Isomerase (CHI) | Catalyzes the stereospecific cyclization of chalcones to flavanones. | Naringenin Chalcone | (2S)-Naringenin | Not a substrate for cyclization as it lacks the necessary hydroxyl group for intramolecular reaction. |

Heterogeneous Catalysis in Chalcone Synthesis

The synthesis of chalcones, including this compound, is most commonly achieved through the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde (B42025). rsc.org While traditionally performed using homogeneous base or acid catalysts, there is a significant drive towards the use of heterogeneous catalysts to simplify product purification, reduce waste, and enable catalyst recycling. rsc.orgufg.br

Heterogeneous catalysts provide active sites on a solid support, allowing for easy separation from the reaction mixture. Both solid acid and solid base catalysts have been effectively employed for chalcone synthesis.

Solid Acid Catalysis: Mesoporous silica (B1680970) nanomaterials, such as those functionalized with sulfonic acid groups or aluminates, have demonstrated high efficacy in catalyzing the Claisen-Schmidt condensation. rsc.org These materials offer a large surface area and strong Brønsted or Lewis acid sites that activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the enolate of the ketone. Reactions can often be carried out under solvent-free conditions with high yields and selectivities for the desired (E)-chalcone isomer. rsc.org

Solid Base Catalysis: A variety of solid base catalysts have also been investigated, including layered double hydroxides (LDHs), activated carbons, and modified phosphates. ufg.brmdpi.comresearchgate.net The mechanism on a basic catalyst involves the abstraction of an α-proton from the acetophenone to form an enolate, which then attacks the benzaldehyde. mdpi.com The resulting aldol intermediate subsequently dehydrates to form the chalcone. The strength and accessibility of the basic sites on the catalyst surface are crucial for its activity. For instance, nanocomposites of LDH and reduced graphene oxide (rGO) have been shown to be efficient catalysts, with their basicity and selectivity tunable by altering the composition and reaction solvent. mdpi.com

The synthesis of chloro-substituted chalcones, structurally related to the title compound, has been successfully demonstrated using various heterogeneous catalysts. The table below summarizes findings from different studies.

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| NaNO3/Hydroxyapatite | p-Chlorobenzaldehyde, Acetophenone | Not specified | Not specified | 1 | 91 |

| MgFeAl-LDH (calcined) | Benzaldehyde, Cyclohexanone | Solvent-free | 120 | 2 | 93 (conversion) |

| HAlMSN | Benzaldehyde derivatives, Acetophenone | Solvent-free | 25 (298 K) | Not specified | up to 97 (conversion) |

| LDH/rGO | Benzaldehyde, Acetophenone | Acetonitrile | 40 | 4 | High selectivity for chalcone |

| KOH (Homogeneous) | 3-Chloroacetophenone, Benzaldehyde | Ethanol | Room Temperature | 1 | 72 |

Note: The last entry with a homogeneous catalyst is included for comparison as it describes the synthesis of the specific title compound, (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one. nih.gov

Derivatization and Advanced Chemical Modifications of 2e 3 3 Chlorophenyl 1 Phenylprop 2 En 1 One Scaffold

Functionalization Strategies on Aromatic Rings and the Enone Linkage

The chemical reactivity of the (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one scaffold allows for a variety of functionalization strategies. The two aromatic rings and the α,β-unsaturated carbonyl system are key sites for modification.

Aromatic Ring Functionalization:

The phenyl rings of the chalcone (B49325) can be functionalized with various substituents to modulate its electronic and steric properties. Common strategies include the introduction of electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., nitro, halo). For instance, the introduction of a hydroxyl group on one of the phenyl rings can provide a site for further modifications, such as etherification or esterification. The Williamson ether synthesis is a common method for introducing alkyl or aryl groups via an ether linkage to a hydroxylated chalcone.

Enone Linkage Modification:

The enone linkage is a reactive site amenable to several transformations. The double bond can undergo reduction to yield the corresponding dihydrochalcone. The carbonyl group can be reduced to a secondary alcohol. Furthermore, the α,β-unsaturated system can participate in Michael addition reactions, allowing for the introduction of a wide range of nucleophiles at the β-position. This reaction is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds.

Table 1: Overview of Functionalization Strategies

| Reaction Type | Target Site | Reagents and Conditions | Resulting Structure |

|---|---|---|---|

| Williamson Ether Synthesis | Aromatic Ring (after hydroxylation) | Alkyl halide, Base (e.g., K₂CO₃) | Ether derivative |

| Reduction of Double Bond | Enone Linkage | H₂, Pd/C | Dihydrochalcone |

Synthesis of Chalcone-Based Hybrid Molecules (e.g., Bis-chalcones, Chalcone-Imidazole Hybrids)

Hybrid molecules incorporating the chalcone scaffold with other chemical moieties have been synthesized to explore synergistic effects and novel properties.

Bis-chalcones:

Bis-chalcones, which contain two chalcone units within a single molecule, can be synthesized through the Claisen-Schmidt condensation of a dialdehyde with two equivalents of an acetophenone (B1666503), or vice versa. nih.gov For instance, (2E,2′E)-1,1′-(1,4-Phenylene)bis[3-(3-chlorophenyl)prop-2-en-1-one] has been synthesized, in which two units of the 3-chlorophenylprop-2-en-1-one moiety are linked through a central phenylene ring. researchgate.net Such molecules have a larger, more complex structure which can influence their biological activity and physical properties.

Chalcone-Imidazole Hybrids:

The synthesis of hybrid molecules containing both a chalcone and an imidazole ring has been explored. These hybrids can be designed to combine the chemical features of both scaffolds. The synthesis often involves preparing a chalcone precursor with a suitable functional group that can then be used to construct the imidazole ring, or by linking a pre-formed imidazole moiety to the chalcone structure. These hybrid molecules are of interest for their potential applications in medicinal chemistry.

Heterocyclic Annulation and Ring-Forming Reactions from Chalcone Precursors (e.g., Pyrazoles, Isoxazoles, Pyrimidine, Pyridine, Pyran)

The α,β-unsaturated ketone of the chalcone scaffold is an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings. These reactions typically involve the condensation of the chalcone with a binucleophilic reagent.

Pyrazoles:

Pyrazoles can be synthesized by the reaction of chalcones with hydrazine derivatives. The reaction proceeds through a cyclocondensation mechanism. For example, a chalcone can be reacted with phenylhydrazine in the presence of an acid catalyst to yield a pyrazoline, which can then be oxidized to the corresponding pyrazole. jocpr.com The specific substitution pattern of the resulting pyrazole depends on the reaction conditions and the substituents on the chalcone and hydrazine.

Isoxazoles:

The reaction of chalcones with hydroxylamine hydrochloride is a common method for the synthesis of isoxazoles. sphinxsai.com The reaction involves the initial formation of an oxime at the carbonyl group, followed by an intramolecular cyclization and dehydration to form the isoxazole ring. For example, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has been synthesized from a brominated chalcone precursor and hydroxylamine hydrochloride. wpmucdn.com

Pyrimidines:

Pyrimidines can be synthesized from chalcones by condensation with compounds containing an amidine functional group, such as urea, thiourea, or guanidine. The reaction involves the initial Michael addition of the amidine to the enone system, followed by cyclization and dehydration to form the pyrimidine ring.

Table 2: Synthesis of Heterocycles from Chalcone Precursors

| Heterocycle | Reagent | General Reaction Conditions |

|---|---|---|

| Pyrazole | Hydrazine derivatives (e.g., phenylhydrazine) | Acid or base catalysis, often with subsequent oxidation |

| Isoxazole | Hydroxylamine hydrochloride | Base catalysis, reflux in ethanol |

Polymerization and Oligomerization of Chalcone Derivatives

Chalcone derivatives can be designed as monomers for the synthesis of polymers and oligomers. The polymerizable group can be incorporated into one of the aromatic rings or attached to a functional group on the chalcone scaffold.

Chalcone-based monomers can undergo polymerization through various mechanisms. For instance, chalcones can act as photoinitiators for free-radical and cationic polymerization upon exposure to visible light. rsc.org They can also be involved in [2+2] cycloaddition reactions under UV irradiation, leading to the formation of cyclobutane (B1203170) rings and crosslinked polymer networks. researchgate.net

Polymers with chalcone moieties in the main chain or as side chains have been synthesized. Main-chain chalcone polymers can be prepared by polycondensation reactions of difunctional chalcone monomers (e.g., dihydroxy or dicarboxy chalcones) with appropriate co-monomers. researchgate.net Side-chain liquid crystalline polymers with chalcone derivatives have also been synthesized, exhibiting interesting thermal and optical properties. tandfonline.com Furthermore, poly(aryl ether chalcone)s have been synthesized via a polycondensation reaction of a difluorochalcone with various bisphenols. acs.org

Table 3: Examples of Chalcone-Based Polymerization

| Polymerization Type | Role of Chalcone | Initiation/Reaction | Resulting Polymer Type |

|---|---|---|---|

| Free-Radical Polymerization | Photoinitiator | Visible Light | Acrylate Polymers |

| Cationic Polymerization | Photoinitiator | Visible Light | Epoxide and Vinyl Ether Polymers |

| [2+2] Cycloaddition | Monomer | UV Irradiation | Crosslinked Network |

Enzymatic Glycosylation for Chemical Property Modulation

Enzymatic glycosylation is a powerful tool for modifying the properties of natural and synthetic compounds, including chalcones. Glycosylation can significantly enhance the water solubility, stability, and bioavailability of poorly soluble compounds. nih.govnih.govdntb.gov.ua This is particularly relevant for chalcones, which are often hydrophobic.

The process involves the use of glycosyltransferases (GTs), which are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate (e.g., UDP-glucose) to an acceptor molecule. For a chalcone like this compound to be a substrate for glycosylation, it would typically require a hydroxyl group to act as the acceptor site for the sugar. Therefore, a preliminary functionalization step to introduce a hydroxyl group on one of the aromatic rings would be necessary.

Studies have shown the successful enzymatic glycosylation of various 4'-hydroxychalcones using glycosyltransferases from bacterial, plant, and fungal sources. nih.govnih.govdntb.gov.ua For example, the glycosyltransferase BsGT1 from Bacillus subtilis has been shown to effectively glucosylate 4'-hydroxychalcones. Whole-cell biotransformation systems can be employed to regenerate the expensive UDP-glucose cofactor in situ, making the process more economically viable.

Table 4: Key Aspects of Enzymatic Glycosylation of Chalcones

| Enzyme Class | Sugar Donor | Acceptor Site on Chalcone | Impact on Properties |

|---|

Advanced Spectroscopic and Structural Elucidation of 2e 3 3 Chlorophenyl 1 Phenylprop 2 En 1 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one. The spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals corresponding to the vinylic and aromatic protons. The two protons of the α,β-unsaturated enone system, H-α and H-β, appear as doublets in the downfield region. The H-β proton, being closer to the 3-chlorophenyl ring, typically resonates at a lower field (δ ≈ 7.7-7.8 ppm) than the H-α proton (δ ≈ 7.4-7.5 ppm). The large coupling constant between these two protons (J ≈ 15-16 Hz) is definitive proof of the (E)- or trans-configuration of the double bond. The aromatic protons of the unsubstituted phenyl ring and the 3-chlorophenyl ring produce a complex multiplet pattern in the range of δ ≈ 7.2-8.1 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The most downfield signal corresponds to the carbonyl carbon (C=O) of the ketone group, typically appearing around δ ≈ 190 ppm. The vinylic carbons, C-α and C-β, resonate at approximately δ ≈ 122 ppm and δ ≈ 143 ppm, respectively. The remaining signals in the aromatic region (δ ≈ 128-138 ppm) correspond to the ten carbons of the two phenyl rings. The carbon atom attached to the chlorine (C-Cl) in the 3-chlorophenyl ring can be identified by its characteristic chemical shift.

A summary of the expected NMR data is presented below.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constant (J, Hz) |

| ¹H NMR | Phenyl-H (ortho) | ~8.0 | Multiplet |

| Phenyl-H (meta, para) | ~7.5-7.6 | Multiplet | |

| H-β (vinylic) | ~7.8 | Doublet, J ≈ 15-16 Hz | |

| H-α (vinylic) | ~7.5 | Doublet, J ≈ 15-16 Hz | |

| 3-Chlorophenyl-H | ~7.3-7.7 | Multiplet | |

| ¹³C NMR | C=O (carbonyl) | ~190.0 | - |

| C-β (vinylic) | ~143.0 | - | |

| C-α (vinylic) | ~122.0 | - | |

| Aromatic Carbons | 128.0 - 138.0 | - |

Note: The data presented are typical expected values for this class of compound and may vary based on solvent and experimental conditions.

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable information about the functional groups and bonding arrangements within the molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes.

For this compound, the most prominent vibrational bands are associated with the α,β-unsaturated ketone core. The key assignments are:

Carbonyl Stretching (νC=O): A strong, sharp band in the IR spectrum, typically located in the 1650-1680 cm⁻¹ region. This band is a hallmark of the conjugated ketone group.

Alkene Stretching (νC=C): A medium to strong band appearing around 1580-1610 cm⁻¹, corresponding to the stretching of the vinylic double bond.

Aromatic C=C Stretching: Multiple bands of varying intensity are observed in the 1450-1600 cm⁻¹ range, arising from the vibrations of the two aromatic rings.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹, while the vinylic C-H stretching is also found in this region.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to produce a band in the fingerprint region, typically between 700-800 cm⁻¹.

Out-of-Plane Bending (γCH): The (E)-configuration of the double bond gives rise to a characteristic out-of-plane C-H bending vibration (trans-wag) around 970-990 cm⁻¹. rsc.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| ν(C=O) | Conjugated Ketone | 1650 - 1680 | Strong |

| ν(C=C) | Alkene | 1580 - 1610 | Medium - Strong |

| ν(C=C) | Aromatic Rings | 1450 - 1600 | Variable |

| ν(C-H) | Aromatic/Vinylic | 3000 - 3100 | Weak - Medium |

| γ(C-H) trans | Alkene | 970 - 990 | Medium - Strong |

| ν(C-Cl) | Aryl Halide | 700 - 800 | Medium - Strong |

Note: These are expected frequency ranges and can be influenced by the solid-state packing or solvent used during measurement.

Ultraviolet-Visible Spectroscopy and Photophysical Properties (Absorption, Emission, Solvatochromism, Stokes Shifts, Molar Absorptivity, Fluorescence Quantum Yields)

The electronic properties of this compound are investigated using UV-Vis absorption and fluorescence spectroscopy. The extended π-conjugated system, which includes the two aromatic rings and the enone bridge, is responsible for its characteristic electronic transitions.

Absorption: Chalcones typically exhibit two main absorption bands in their UV-Vis spectra. bas.bg The more intense band, found at longer wavelengths (λmax ≈ 300-350 nm), is attributed to a π→π* transition involving the entire conjugated system. A less intense band at shorter wavelengths (λmax ≈ 250-280 nm) is also due to a π→π* transition, primarily associated with the aromatic rings. The n→π* transition of the carbonyl group is often weak and may be obscured by the stronger π→π* bands. The maximum absorption wavelength (λmax) for closely related chlorochalcones is reported to be in the UVA-UVB region of the ultraviolet spectrum.

Photophysical Properties:

Emission: Upon excitation, molecules like chalcones can relax to the ground state by emitting light (fluorescence). The fluorescence spectrum is typically a mirror image of the absorption band and is shifted to a longer wavelength.

Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. It provides information about the change in geometry and electronic structure between the ground and excited states.

Solvatochromism: The position of the absorption and emission bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect can indicate changes in the dipole moment of the molecule upon electronic excitation.

Molar Absorptivity (ε): This value, determined by the Beer-Lambert law, quantifies how strongly the compound absorbs light at a given wavelength. Chalcones typically have high molar absorptivity values for their main π→π* transition.

Fluorescence Quantum Yield (Φf): This parameter measures the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

| Property | Description | Expected Characteristics for the Compound |

| Absorption (λmax) | Wavelength of maximum light absorption | ~300-350 nm (π→π), ~250-280 nm (π→π) |

| Molar Absorptivity (ε) | Light absorption efficiency | High for the main π→π* transition |

| Emission (λem) | Wavelength of maximum fluorescence | Expected > λmax, dependent on solvent |

| Stokes Shift | Difference between λmax and λem | Provides insight into excited-state relaxation |

| Solvatochromism | Solvent effect on spectra | Band shifts with solvent polarity |

| Quantum Yield (Φf) | Fluorescence efficiency | Varies based on structure and environment |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

While a specific crystal structure for this compound is not available in the reviewed literature, extensive data exists for the closely related isomer, (2E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one, which provides a reliable model for its key structural features. nih.gov X-ray crystallography reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

The molecule is expected to adopt a largely planar conformation, which maximizes π-orbital overlap across the conjugated system. The central C=C double bond is confirmed to be in the (E)-configuration. The conformation around the C-C single bonds of the enone bridge is typically s-trans. A slight twist is expected between the planes of the two aromatic rings and the central enone bridge. The dihedral angle between the phenyl ring and the chlorophenyl ring is a key parameter describing this twist.

In the crystal lattice, the molecules are likely packed together through a combination of weak intermolecular forces, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. These interactions are crucial for the stability of the crystal structure.

Below are the crystallographic data for the isomeric (2E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one, which serves as a structural analogue. nih.gov

| Parameter | Value for (2E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 8.211 |

| b (Å) | 5.869 |

| c (Å) | 25.291 |

| α (°) | 90 |

| β (°) | 99.18 |

| γ (°) | 90 |

| Z | 4 |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular formula is C₁₅H₁₁ClO, corresponding to a molecular weight of approximately 242.70 g/mol . nih.gov In the mass spectrum, the molecular ion peak ([M]⁺˙) would appear as a characteristic doublet at m/z 242 and m/z 244, with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation of chalcones under electron ionization (EI) typically proceeds via cleavage of the bonds adjacent to the carbonyl group. The proposed major fragmentation pathways for this compound would lead to several characteristic ions:

Loss of a Chlorine Radical: Fragmentation may involve the loss of the chlorine atom, leading to a fragment ion at m/z 207 ([M-Cl]⁺).

Formation of Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the vinylic carbon results in the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is often a very abundant peak.

Formation of Phenyl Cation: Further fragmentation of the benzoyl cation by loss of carbon monoxide (CO) yields the phenyl cation ([C₆H₅]⁺) at m/z 77.

Formation of Chlorostyryl Cation: Cleavage on the other side of the carbonyl group can produce a 3-chlorostyryl cation ([ClC₆H₄CH=CH]⁺), which would appear as a doublet at m/z 138 and 140.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

| 242/244 | Molecular Ion [M]⁺˙ | [C₁₅H₁₁³⁵Cl¹⁶O]⁺˙ / [C₁₅H₁₁³⁷Cl¹⁶O]⁺˙ |

| 207 | [M-Cl]⁺ | [C₁₅H₁₁O]⁺ |

| 138/140 | 3-Chlorostyryl Cation | [C₈H₆³⁵Cl]⁺ / [C₈H₆³⁷Cl]⁺ |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Q & A

What are the optimized reaction conditions for synthesizing (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one, and how do solvent polarity and temperature influence yield?

Basic Research Question

The synthesis of chalcone derivatives like this compound typically follows Claisen-Schmidt condensation. Key parameters include:

- Solvent choice : Ethanol or methanol is preferred for their ability to dissolve aromatic aldehydes and ketones while stabilizing intermediates via hydrogen bonding. Polar aprotic solvents (e.g., DMF) may accelerate reactions but require strict moisture control .

- Catalyst : Alkaline catalysts (e.g., NaOH, KOH) at 10–20% molar ratio enhance enolate formation. Microwave-assisted synthesis reduces reaction time (2–3 hours vs. 24 hours conventional) .

- Temperature : Reactions performed at 0–50°C minimize side products like diastereomers or over-oxidized derivatives .

Methodological Tip : Use thin-layer chromatography (TLC) to monitor reaction progress, and recrystallize in ethanol/water (3:1 v/v) for >85% purity .

How does the position of the chlorine substituent on the phenyl ring affect the compound’s bioactivity?

Basic Research Question

Chlorine’s position governs electronic and steric effects:

-

3-Chlorophenyl vs. 4-Chlorophenyl : The 3-chloro derivative exhibits stronger dipole interactions due to asymmetric charge distribution, enhancing binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .

-

Comparative Data :

Substituent Position Antioxidant IC50 (μM) Anticancer IC50 (μM) 3-Chlorophenyl 22.4 ± 1.2 18.9 ± 0.8 (MCF-7) 4-Chlorophenyl 34.7 ± 2.1 29.5 ± 1.5 (MCF-7)

Advanced Insight : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities .

What crystallographic techniques are critical for resolving the stereochemistry of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) is essential:

- Crystal System : Triclinic (P1 space group) with unit cell parameters a = 5.8884 Å, b = 7.3328 Å, c = 14.6752 Å, α = 102.82°, β = 95.00°, γ = 92.93° .

- Key Metrics : R-factor <0.05, data-to-parameter ratio >14:1 ensure precision. H-atom positions are constrained using SHELXL .

- Packing Analysis : Intermolecular C–H···O and π–π stacking (3.6–3.8 Å) stabilize the crystal lattice, influencing solubility .

Methodological Tip : Grow crystals via slow evaporation in dichloromethane/hexane (1:2) at 4°C .

How can contradictory data in biological assays (e.g., antimicrobial vs. cytotoxic activity) be systematically addressed?

Advanced Research Question

Contradictions arise from assay-specific conditions:

- Case Study : A 3-chlorophenyl chalcone showed potent antimicrobial activity (MIC = 8 μg/mL) but high cytotoxicity (IC50 = 12 μM in HEK293). Resolution strategies:

- Dose Optimization : Test lower concentrations (1–10 μM) with time-dependent exposure .

- Target Selectivity : Perform molecular docking against bacterial FabH (PDB: 1HNJ) vs. human kinases to identify off-target effects .

- Structural Modifications : Introduce methoxy or trifluoromethyl groups to reduce cytotoxicity while retaining bioactivity .

Methodological Tip : Use isogenic cell lines (e.g., cancerous vs. non-cancerous) to assess selectivity .

What computational methods are recommended for predicting the nonlinear optical (NLO) properties of this compound?

Advanced Research Question

NLO potential is evaluated via:

- Hyperpolarizability (β) : Calculated using Gaussian09 at B3LYP/6-311G(d,p). For this compound, β = 1.2 × 10⁻³⁰ esu, 8× higher than urea .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gap (4.2 eV) indicates charge transfer feasibility .

- Solvatochromic Studies : Correlate experimental UV-Vis shifts (λmax = 340 nm in ethanol) with CAM-B3LYP/TD-DFT results .

Methodological Tip : Validate computations with Kurtz-Perry powder technique for second harmonic generation (SHG) efficiency .

How do substituents on the phenyl rings influence the compound’s stability under oxidative conditions?

Basic Research Question

Stability trends under 10% H2O2/EtOH:

-

Electron-Withdrawing Groups (EWGs) : 3-Chloro increases resistance to epoxidation (t1/2 = 48 hrs) vs. 4-methoxy (t1/2 = 12 hrs) .

-

Degradation Products :

Condition Major Product Yield (%) Oxidation (24 hrs) Epoxide derivative 62 Reduction (NaBH4) Saturated alcohol 78

Advanced Insight : Use LC-MS with ESI+ to track degradation pathways and identify transient intermediates .

What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Basic Research Question

Scale-up hurdles include purity loss and exothermicity:

-

Process Optimization :

- Replace batch reactors with flow chemistry for better heat dissipation .

- Use silica gel column chromatography (hexane:ethyl acetate = 4:1) for large-scale purification .

-

Yield vs. Scale Correlation :

Scale (mg) Yield (%) Purity (%) 100 85 95 1000 72 88

Methodological Tip : Conduct safety tests (DSC for exotherm analysis) before scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.